- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)
94956-98-6 structure
Product Name:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
كاس عدد:94956-98-6
وسط:C11H12O2
ميغاواط:176.211783409119
CID:735149
Update Time:2025-11-02
Benzaldehyde, 3-methoxy-2-(2-propenyl)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- نواة داخلي: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- مفتاح Inchi: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- ابتسامات: O=CC1C(CC=C)=C(OC)C=CC=1
حساب السمة
- نوعية دقيقة: 176.08400
الخصائص التجريبية
- كثيف: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- نقطة الغليان: 269.6±25.0 ºC (760 Torr),
- نقطة الوميض: 112.6±16.7 ºC,
- الذوبان: Very 微溶 (0.25 g/L) (25 ºC),
- بسا: 26.30000
- لوغب: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
| Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$58.0 | 2025-04-14 | |
| Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$98.0 | 2025-04-14 | |
| Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$263.0 | 2025-04-14 | |
| A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
| A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
| abcr | AB618695-250mg |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 250mg |
€196.70 | 2025-04-14 | ||
| abcr | AB618695-1g |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 1g |
€420.20 | 2025-04-14 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
المراجع
- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
المراجع
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydride
المراجع
- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
المراجع
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
المراجع
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
المراجع
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
المراجع
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
المراجع
- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
المراجع
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate
المراجع
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- 3-Hydroxybenzaldehyde
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
- (2-Allyl-3-methoxyphenyl)methanol
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
رقم الطلب:A1241185
حالة المخزون:in Stock
كمية:1g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 18:37
الأسعار ($):215
بريد إلكتروني:sales@amadischem.com
Benzaldehyde, 3-methoxy-2-(2-propenyl)- الوثائق ذات الصلة
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) منتجات ذات صلة
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- 79950-14-4(2-Allyl-3-hydroxybenzaldehyde)
- 85313-89-9(9,10-Anthracenedione, 1,8-dimethoxy-2-(2-propenyl)-)
- 67483-48-1(3-Allyl-4-methoxybenzaldehyde)
- 374073-49-1(Benzaldehyde,3-ethoxy-4-methoxy-2-(2-propen-1-yl)-)
- 79950-42-8(3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde)
- 85313-88-8(9,10-Anthracenedione, 1-hydroxy-8-methoxy-2-(2-propenyl)-)
- 81418-45-3(Ethanone, 1-[1,4-dimethoxy-3-(2-propenyl)-2-naphthalenyl]-)
- 834867-31-1(2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(1-methyl-2-propen-1-yl)-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
نقاء:99%
كمية:1g
الأسعار ($):215